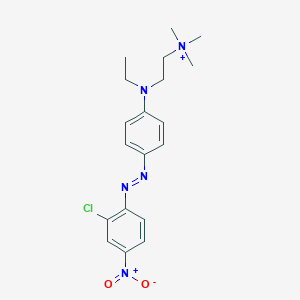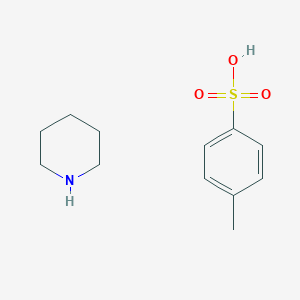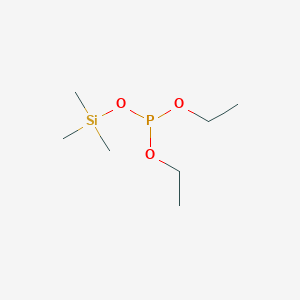
Diethyl trimethylsilyl phosphite
Overview
Description
Diethyl trimethylsilyl phosphite is a useful research compound. Its molecular formula is C7H19O3PSi and its molecular weight is 210.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction with Proton-Containing Reagents : Diethyl trimethylsilyl phosphite reacts variably with proton-containing reagents like HCl, alcohol, and aniline. The reaction outcomes include the formation of trimethylsilyl diethyl-amidochlorophosphite with HCl and tetraethyldiamidophosphite with alcohol or aniline (Batyeva et al., 1976).
Utility in Carbonyl Derivative Synthesis : this compound has been utilized for converting carbonyl addition compounds with aldehydes into various carbonyl derivatives, including aldehydes, unsymmetrical ketones, β,γ-unsaturated ketones, and carboxylic acids (Sekine et al., 1982).
Synthesis of Phosphonates : It has been used in the stereoselective synthesis of dimethyl and diethyl E-2-(trimethylsilyl)vinyl phosphonates, which are valuable in Diels-Alder reactions (Maffel & Buono, 1993).
Application in Lithium-Ion Batteries : As an electrolyte additive, this compound significantly improves the cyclic stability and rate capability of lithium-ion batteries (Mai et al., 2014).
Synthesis of Cyanomethanephosphonates : It is used in the synthesis of diethyl 1-aryl-1-cyanomethanephosphonates, demonstrating its role in organic synthesis (Kim & Oh, 1987).
Reaction with α-Fluorocarbonyl Compounds : this compound reacts with fluoral to produce diethylα-trimethylsiloxy-β,β,β-trifluoroethylphosphonate (Kibardin et al., 1981).
Mechanistic Studies in Organic Reactions : Studies on the reaction mechanism of this compound with other compounds using density functional theory provide insights into organic reaction pathways (Ishmaeva et al., 2012).
Surface Stability in Lithium-Ion Batteries : The compound is also notable for improving the surface stability of graphite anodes in lithium-ion batteries (Yim & Han, 2017).
Differences in Electrolyte Additives : Comparative studies have been conducted on the effectiveness of this compound and other similar compounds as electrolyte additives in lithium-ion batteries (Peebles et al., 2017).
Reactions with Carbonyl Compounds : It reacts with aldehydes, ketones, or α,β-unsaturated aldehydes to yield high yields of 1,2-adducts, highlighting its reactivity and utility in organic synthesis (Sekine et al., 1977).
Mechanism of Action
Target of Action
Diethyl trimethylsilyl phosphite is an organophosphorus compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are carbonyl compounds, with which it reacts to form various products .
Mode of Action
The compound interacts with its targets through a process known as the Abramov reaction . In this reaction, diethyl phosphonate rapidly reacts with hexamethyldisilazane at 20°C in the presence of 52 mol % of zinc (II) chloride to give 76% of this compound . This reaction results in the formation of α-siloxyphosphonates .
Biochemical Pathways
It is known to participate in the synthesis of diethyl 1-aryl-1-cyanomethanephosphonates, unsymmetrical ketones, and ketones from aldehydes via α-trimethylsiloxy-phosphonates .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it can react with carbonyl compounds to form ketones . The exact molecular and cellular effects would depend on the specific compounds being synthesized.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Abramov reaction it participates in occurs at 20°C . Additionally, the presence of zinc (II) chloride is necessary for the reaction to proceed . The compound’s efficacy and stability can also be affected by factors such as the concentration of the reactants and the pH of the solution.
Safety and Hazards
Future Directions
Diethyl trimethylsilyl phosphite has potential applications in organic synthesis as a catalyst and reaction intermediate . It can be used in the synthesis of phenylphosphonamides and phosphonamides, as well as other phosphorus reagents . It also shows promise as an electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries .
Relevant Papers The paper “New Synthesis of this compound” published in the Russian Journal of Organic Chemistry provides a detailed analysis of the synthesis of this compound . Another paper titled “Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries” discusses its potential applications in lithium-ion batteries .
Properties
IUPAC Name |
diethyl trimethylsilyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMOIYYLVRRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160091 | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-45-5 | |
| Record name | Phosphorous acid, diethyl trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
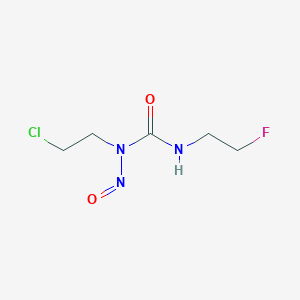
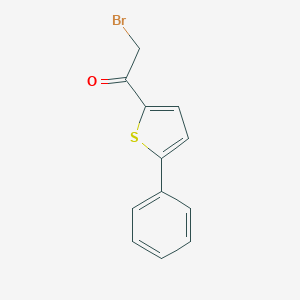


![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)



